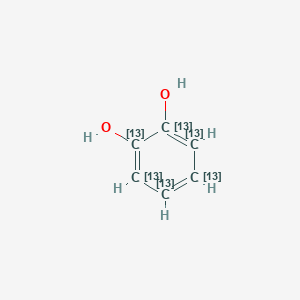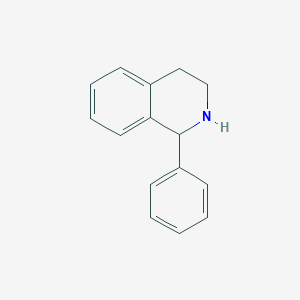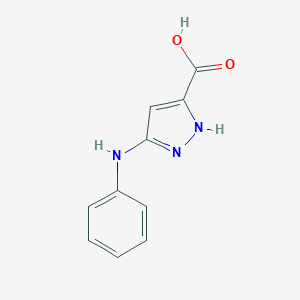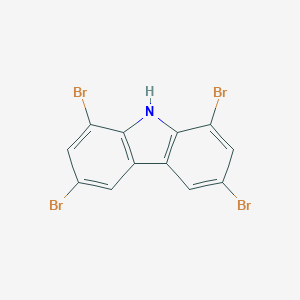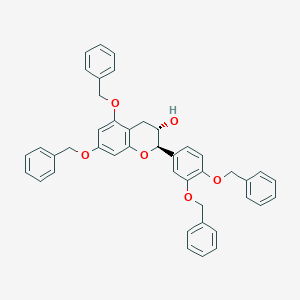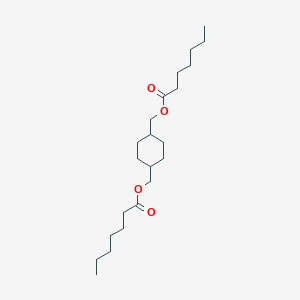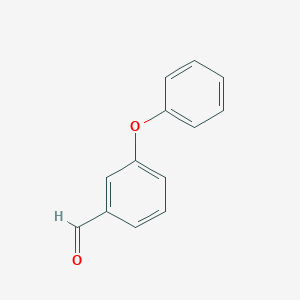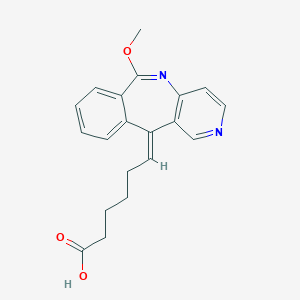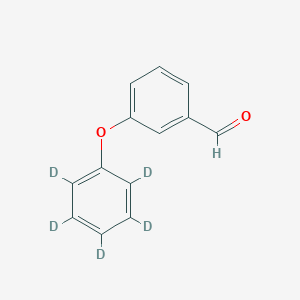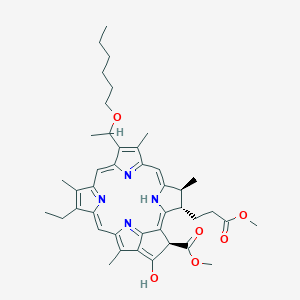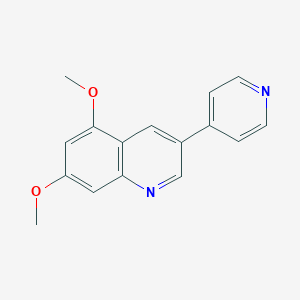
5,7-Dimethoxy-3-(4-pyridinyl)quinoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibition of PDGFRβ Tyrosine Kinase
This compound is a potent and selective inhibitor of human vascular β-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ), with an IC50 value of 80 nM, showing more than 100-fold selectivity over other tyrosine and serine/threonine kinases .
Potential Application in Spinal Muscular Atrophy Research
It has been shown to effectively block the PDGF-mediated increase in the protein Survival Motor Neuron in fibroblasts from patients with spinal muscular atrophy .
Wirkmechanismus
Target of Action
The primary target of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline, also known as DMPQ, is the human vascular beta-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ) . PDGFRβ plays a crucial role in cell proliferation, survival, and migration .
Mode of Action
DMPQ acts as a potent and selective inhibitor of PDGFRβ . It binds to the active site of the receptor, thereby preventing the binding of its natural ligand, PDGF. This inhibits the receptor’s tyrosine kinase activity, leading to a decrease in downstream signaling .
Biochemical Pathways
By inhibiting PDGFRβ, DMPQ affects several downstream signaling pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the MAPK pathway, which plays a role in cell growth and differentiation .
Result of Action
The inhibition of PDGFRβ by DMPQ can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on PDGF signaling . For example, DMPQ has been shown to effectively block the PDGF-mediated increase in the protein, Survival Motor Neuron, in fibroblasts from patients with spinal muscular atrophy .
Action Environment
The action, efficacy, and stability of DMPQ can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances in the environment, such as binding proteins or competing ligands, could potentially affect the compound’s ability to bind to its target .
Eigenschaften
IUPAC Name |
5,7-dimethoxy-3-pyridin-4-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXDLZBPKJEWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160107 | |
| Record name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |
CAS RN |
137206-97-4 | |
| Record name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137206974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5,7-Dimethoxy-3-(4-pyridinyl)quinoline of particular interest in the context of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase?
A1: The research paper " []" specifically identifies this compound as a potent and selective inhibitor of this particular enzyme. [] This discovery is significant because the platelet-derived growth factor receptor tyrosine kinase plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases. Therefore, understanding how 5,7-Dimethoxy-3-(4-pyridinyl)quinoline interacts with this enzyme at a molecular level could pave the way for developing novel therapeutic strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



